methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indazole moiety, a thiazole ring, and a phenylethyl group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of an indazole derivative with a thiazole carboxylate under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency. The choice of reagents, solvents, and reaction conditions is crucial to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indazole moiety may bind to certain enzymes or receptors, modulating their activity. The thiazole ring may contribute to the compound’s overall stability and reactivity. The phenylethyl group may enhance the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate: This compound is unique due to its specific combination of functional groups and structural features.
Indazole Derivatives: These compounds share the indazole moiety and may have similar biological activities.
Thiazole Derivatives: These compounds share the thiazole ring and may have similar chemical reactivity.
Uniqueness
This compound is unique due to its specific combination of an indazole moiety, a thiazole ring, and a phenylethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H18N4O3S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
methyl 2-(1H-indazole-3-carbonylamino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H18N4O3S/c1-28-20(27)18-16(12-11-13-7-3-2-4-8-13)29-21(22-18)23-19(26)17-14-9-5-6-10-15(14)24-25-17/h2-10H,11-12H2,1H3,(H,24,25)(H,22,23,26) |
InChI Key |
CROCOHYAAPUPJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)C2=NNC3=CC=CC=C32)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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